An In-Depth Technical Guide to 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4)
An In-Depth Technical Guide to 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4)
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a fascinating heterocyclic compound that merges three key pharmacophores: the enaminone system, the cyclohexenone core, and a 5-methyl-2-furyl substituent. While specific literature on this exact molecule is sparse, its structural motifs are well-recognized in medicinal chemistry for their diverse biological activities. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. By leveraging established chemical principles and data from analogous structures, we will provide a robust framework for its investigation.
The enaminone moiety (an amine conjugated to an enone) is a versatile building block in organic synthesis and a privileged scaffold in drug discovery, with demonstrated anticonvulsant properties.[1][2] The cyclohexenone ring is also a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of bioactivities, including anti-inflammatory and anticancer effects.[3][4] Furthermore, the incorporation of a furan ring can significantly influence a molecule's pharmacokinetic profile and biological activity, often enhancing its therapeutic potential.[5][6] This unique combination of functional groups in 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one suggests a high potential for this molecule in various therapeutic areas.
Physicochemical Properties and Structural Features
A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. Below is a summary of the key physicochemical properties of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one.
| Property | Value |
| CAS Number | 1428139-23-4 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Canonical SMILES | CC1=CC=C(O1)C2CC(=CC(=O)C2)N |
| IUPAC Name | 3-amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-(5-Methyl-2-furyl)-1,3-cyclohexanedione (Intermediate)
The initial step involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[7] In this proposed synthesis, the enolate of 1,3-cyclohexanedione acts as the Michael donor, and 5-methyl-2-vinylfuran serves as the Michael acceptor. The reaction is typically catalyzed by a base.
Experimental Protocol:
-
To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate).
-
Stir the mixture at room temperature to generate the enolate.
-
Slowly add 5-methyl-2-vinylfuran (1 equivalent) to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (Final Product)
The final step is the formation of the enaminone from the intermediate diketone. This is a condensation reaction where the amino group displaces one of the carbonyl oxygens. A common and efficient method for this transformation is the reaction with an ammonia source, such as ammonium acetate, often with heating.[8]
Experimental Protocol:
-
Combine the synthesized 5-(5-methyl-2-furyl)-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.3 equivalents) in a round-bottom flask.[8]
-
Heat the mixture, either neat or in a high-boiling solvent like toluene, to a temperature of approximately 110°C for about 15-30 minutes.[8]
-
The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture can be partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then washed, dried, and concentrated.
-
The final product, 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one, can be purified by recrystallization or column chromatography.
Spectroscopic Characterization: A Predictive Analysis
As no published spectroscopic data for 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is available, the following are predicted characteristic peaks based on the analysis of similar structures. These predictions can serve as a valuable reference for researchers who synthesize this compound.[9][10][11][12][13][14][15][16]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.0 - 1.2 | s | 3H | -CH₃ (on furan ring) |
| ~ 2.2 - 2.5 | m | 4H | -CH₂- (cyclohexenone ring) |
| ~ 3.0 - 3.2 | m | 1H | -CH- (cyclohexenone ring) |
| ~ 5.1 - 5.3 | s | 1H | Vinylic -CH |
| ~ 5.8 - 6.0 | d | 1H | Furan ring -CH |
| ~ 6.1 - 6.3 | d | 1H | Furan ring -CH |
| ~ 5.0 - 6.0 (broad) | s | 2H | -NH₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 13.0 - 15.0 | -CH₃ (on furan ring) |
| ~ 30.0 - 45.0 | -CH₂- and -CH- (cyclohexenone ring) |
| ~ 95.0 - 100.0 | Vinylic =CH- |
| ~ 106.0 - 110.0 | Furan ring =CH- |
| ~ 150.0 - 155.0 | Furan ring =C- |
| ~ 160.0 - 165.0 | =C-NH₂ |
| ~ 195.0 - 200.0 | C=O |
Predicted IR Spectrum (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | N-H stretching (amine) |
| ~ 3100 - 3000 | C-H stretching (aromatic/vinylic) |
| ~ 2960 - 2850 | C-H stretching (aliphatic) |
| ~ 1650 - 1600 | C=O stretching (conjugated ketone) |
| ~ 1600 - 1550 | C=C stretching and N-H bending |
| ~ 1500 - 1400 | C-C stretching (furan ring) |
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The unique structural amalgamation within 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one suggests a high likelihood of interesting biological activities. The following potential applications are extrapolated from documented evidence on its core structural motifs.
Caption: Potential therapeutic applications based on structural motifs.
Anticonvulsant Activity
Enaminone derivatives have been extensively studied as potential anticonvulsant agents.[1][2] Several studies have demonstrated that these compounds can exhibit significant protection in various seizure models, such as the maximal electroshock (MES) seizure test, with some analogues showing a high protective index (a measure of the margin of safety).[1][17][18][19] The presence of the enaminone scaffold in the target molecule makes it a prime candidate for evaluation in preclinical models of epilepsy.
Anti-inflammatory Properties
Cyclohexenone derivatives are known to possess significant anti-inflammatory activity.[20][21] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the downregulation of pro-inflammatory cytokines.[20] The cyclohexenone core of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one suggests that it may exert anti-inflammatory effects and could be a valuable lead for the development of new anti-inflammatory drugs.
Anticancer and Cytotoxic Potential
Both furan and cyclohexenone derivatives have been reported to exhibit anticancer activities.[4][5][6] Furan-containing compounds have shown cytotoxic effects against various cancer cell lines, including liver cancer cells.[22][23] Some furan derivatives have been shown to induce apoptosis and cause DNA damage in cancer cells.[5][22][24] The combination of the furan and cyclohexenone moieties in the target compound could lead to synergistic cytotoxic effects, making it a worthy candidate for anticancer drug discovery programs.
Conclusion and Future Directions
3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The predictive spectroscopic data offers a valuable tool for the characterization of the synthesized compound.
The potential therapeutic applications, extrapolated from the known bioactivities of its constituent pharmacophores, are compelling. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic confirmation. Subsequently, a systematic evaluation of its biological activities, particularly in the areas of epilepsy, inflammation, and cancer, is highly warranted. Such studies will undoubtedly shed light on the true potential of this promising chemical entity and could pave the way for the development of novel therapeutic agents.
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